(-)-Epigallocatechin Gallate-13C3
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Overview
Description
(+/-)-Epigallocatechin Gallate-13C3 is a labeled analog of (+/-)-Epigallocatechin Gallate, a type of catechin found in green tea. This compound is labeled with the stable isotope carbon-13, which makes it useful for various scientific research applications. It is known for its potential health benefits, including anti-cancer and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Epigallocatechin Gallate-13C3 involves the incorporation of carbon-13 into the molecular structure of (+/-)-Epigallocatechin Gallate. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions typically involve controlled temperature and pH to ensure the incorporation of the isotope without altering the compound’s biological activity.
Industrial Production Methods
Industrial production of (+/-)-Epigallocatechin Gallate-13C3 involves large-scale synthesis using labeled carbon-13 precursors. The process includes stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is then purified using techniques such as chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Epigallocatechin Gallate-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent systems to ensure the desired reaction outcome.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (+/-)-Epigallocatechin Gallate-13C3. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and isotopic labeling.
Scientific Research Applications
(+/-)-Epigallocatechin Gallate-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (+/-)-Epigallocatechin Gallate-13C3 involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and proteins involved in cellular processes. For example, it inhibits the activity of cyclooxygenase enzymes, which play a role in inflammation. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(-)-Epicatechin Gallate: Another catechin found in green tea with similar antioxidant properties.
(-)-Catechin Gallate: A minor constituent in green tea catechins that inhibits cyclooxygenase enzymes.
(+)-Gallocatechin Gallate: A related compound with similar biological activities.
Uniqueness
(+/-)-Epigallocatechin Gallate-13C3 is unique due to its isotopic labeling with carbon-13, which allows for precise tracking and measurement in biological samples. This makes it a valuable tool for studying metabolic pathways, bioavailability, and pharmacokinetics in research settings.
Properties
Molecular Formula |
C22H18O11 |
---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m1/s1/i7+1,18+1,21+1 |
InChI Key |
WMBWREPUVVBILR-KQXVSOPLSA-N |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Origin of Product |
United States |
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